Tpt ammonium salt
Overview
Description
Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They are used in a wide range of applications including as antimicrobials, fabric softeners, and hair conditioners .
Synthesis Analysis
Quaternary ammonium compounds are prepared by the alkylation of tertiary amines. Industrial production of commodity quat salts usually involves hydrogenation of fatty nitriles, which can generate primary or secondary amines. These amines are then treated with methyl chloride .
Molecular Structure Analysis
QACs possess completely different electron distribution. The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .
Chemical Reactions Analysis
Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles .
Physical And Chemical Properties Analysis
Compared to the ammonium cation, QACs are generally much bulkier. Four alkyl/aryl substituents in QACs also account for significant separation of R4N+ from its counter anion, especially in solution .
Scientific Research Applications
-
- QAS polymers are widely used due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency, and non-toxicity .
- They are used in traditional and emerging industries, including papermaking, water treatment, oil drilling, daily chemicals, medicine, photovoltaics, artificial intelligence, and new energy materials .
- The methods of application or experimental procedures involve the synthesis of polymers from quaternary ammonium salt monomers .
- The results or outcomes obtained include products with high molecular weight, narrow molecular weight distribution, high monomer conversion, and special functional polymers .
-
- QAS polymers have been reported to be used as a sensor in electronic devices .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers as sensors .
- The results or outcomes obtained include the successful sensing of specific parameters .
-
- QAS polymers have been reported to be used as an electrode material in fuel cells .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers as electrode materials .
- The results or outcomes obtained include the successful operation of fuel cells .
-
Alkylations in Organic Chemistry
- QAS present a promising alternative for alkylation reactions, offering significantly reduced hazards as they are non-cancerogenic, non-mutagenic, non-flammable, and non-corrosive .
- The methods of application or experimental procedures involve the use of QAS as alternative reagents in alkylation reactions .
- The results or outcomes obtained include safer approaches to chemical synthesis .
-
Alkylations in Organic Chemistry
- QAS present a promising alternative for alkylation reactions, offering significantly reduced hazards as they are non-cancerogenic, non-mutagenic, non-flammable, and non-corrosive .
- The methods of application or experimental procedures involve the use of QAS as alternative reagents in alkylation reactions .
- The results or outcomes obtained include safer approaches to chemical synthesis .
-
- QAS polymers are used in the field of textile printing and dyeing .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in textile printing and dyeing processes .
- The results or outcomes obtained include the successful printing and dyeing of textiles .
-
- QAS polymers are used in the field of petroleum exploitation .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in petroleum exploitation processes .
- The results or outcomes obtained include the successful exploitation of petroleum .
-
Artificial Intelligence and New Energy Materials
- QAS polymers play a key role in strategic emerging industries such as artificial intelligence and new energy materials .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in these fields .
- The results or outcomes obtained include the successful development of new technologies and materials .
-
Alkylations in Organic Chemistry
- QAS present a promising alternative for alkylation reactions, offering significantly reduced hazards as they are non-cancerogenic, non-mutagenic, non-flammable, and non-corrosive .
- The methods of application or experimental procedures involve the use of QAS as alternative reagents in alkylation reactions .
- The results or outcomes obtained include safer approaches to chemical synthesis .
-
- QAS polymers are used in the field of textile printing and dyeing .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in textile printing and dyeing processes .
- The results or outcomes obtained include the successful printing and dyeing of textiles .
-
- QAS polymers are used in the field of petroleum exploitation .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in petroleum exploitation processes .
- The results or outcomes obtained include the successful exploitation of petroleum .
-
Artificial Intelligence and New Energy Materials
- QAS polymers play a key role in strategic emerging industries such as artificial intelligence and new energy materials .
- The methods of application or experimental procedures involve the use of polymers with cationic quaternary ammonium salt monomers in these fields .
- The results or outcomes obtained include the successful development of new technologies and materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIEHHWVRHMDA-HOXVELFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N5O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tpt ammonium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.